3-(3,5-Difluorophenyl)propan-1-amine chemical structure and properties
3-(3,5-Difluorophenyl)propan-1-amine chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-(3,5-Difluorophenyl)propan-1-amine is a specialized fluorinated building block used extensively in modern drug discovery. It serves as a critical pharmacophore linker, offering a balance between lipophilicity and metabolic stability. Unlike its rigid cyclopropyl analogs (often associated with Ticagrelor synthesis), this flexible propyl-amine derivative allows for conformational adaptability in receptor binding pockets. This guide details its physicochemical profile, robust synthesis protocols, and strategic application in medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring creates a unique electronic environment. The fluorine atoms act as metabolic blockers while simultaneously increasing the lipophilicity of the molecule without significant steric penalty compared to hydrogen.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 3-(3,5-Difluorophenyl)propan-1-amine | |
| CAS Number | 1213216-20-6 (HCl salt, R-isomer) | Often sold as HCl salt for stability |
| Molecular Formula | C₉H₁₁F₂N | Free base |
| Molecular Weight | 171.19 g/mol (Free base) | 207.65 g/mol (HCl salt) |
| Appearance | Colorless to pale yellow liquid (Free base) | White crystalline solid (HCl salt) |
| pKa (Calc.) | ~10.2 | Typical primary aliphatic amine |
| LogP (Calc.) | 2.1 ± 0.3 | Moderate lipophilicity |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 3 | N and 2x F |
| Rotatable Bonds | 3 | High flexibility linker |
Structural Analysis & Electronic Effects
The 3,5-Difluoro Motif
The specific substitution pattern is non-trivial. In medicinal chemistry, the 3,5-difluoro substitution is preferred over mono-substitution or 2,6-substitution for specific reasons:
-
Metabolic Blocking: It blocks the metabolically vulnerable sites (meta positions) while leaving the para position open or blocked sterically by the flanking fluorines, reducing oxidative clearance by CYP450 enzymes.
-
Sigma-Hole Interactions: The electron-withdrawing nature of fluorine creates an electron-deficient region on the aromatic ring, potentially enhancing
- stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in target proteins. -
Dipole Modulation: The C-F bonds create a strong dipole moment that can influence the orientation of the molecule within a binding pocket.
Figure 1: Mechanistic impact of the 3,5-difluoro substitution pattern on pharmacokinetics and binding.
Synthesis & Manufacturing Protocols
The synthesis of 3-(3,5-Difluorophenyl)propan-1-amine is most reliably achieved through the reduction of the corresponding nitrile or acrylamide precursors. Below is a high-yield protocol suitable for gram-scale preparation.
Pathway: Knoevenagel Condensation & Reduction
This route uses inexpensive starting materials (3,5-difluorobenzaldehyde) and avoids expensive transition metal catalysts.
Figure 2: Synthetic pathway from aldehyde precursor to final amine.
Detailed Protocol
Step 1: Synthesis of 3-(3,5-Difluorophenyl)acrylonitrile
-
Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Acetonitrile (solvent/reagent), Potassium Hydroxide (KOH, catalytic).
-
Procedure:
-
Dissolve 3,5-difluorobenzaldehyde in excess acetonitrile.
-
Add catalytic KOH (or a base like piperidine) and heat to reflux for 4-6 hours.
-
Monitor by TLC (disappearance of aldehyde).
-
Workup: Cool, neutralize with dilute HCl, and extract with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from ethanol/water or flash chromatography.
-
Step 2: Reduction to Amine
Note: This step requires inert atmosphere (Nitrogen/Argon).
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq), Anhydrous THF.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.
-
Add a solution of 3-(3,5-difluorophenyl)acrylonitrile in THF dropwise. Caution: Exothermic.
-
Allow to warm to room temperature, then reflux for 12 hours to ensure full reduction of both the alkene and the nitrile.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the white precipitate (aluminum salts) through Celite. Concentrate the filtrate to yield the crude amine oil.
-
Salt Formation: Dissolve oil in diethyl ether and add HCl in dioxane to precipitate the hydrochloride salt.
-
Medicinal Chemistry Applications
Bioisosterism & Linker Design
This molecule is frequently used to replace the phenethylamine scaffold. The extra methylene unit (propyl vs ethyl) alters the distance between the aromatic ring and the basic nitrogen, often critical for:
-
GPCR Binding: Matching the distance between the aspartate anchor (binding the amine) and the hydrophobic pocket (binding the phenyl ring).
-
Fragment-Based Discovery: Used as a "growing" vector to probe hydrophobic pockets adjacent to a primary binding site.
Case Study Context: Ticagrelor Intermediates
While Ticagrelor utilizes a cyclopropyl amine, the propyl amine variant is often synthesized during SAR (Structure-Activity Relationship) campaigns to validate the necessity of the rigid cyclopropane ring. If the flexible propyl analog retains activity, it suggests the binding pocket is accommodating; if activity is lost, the rigid conformation of the cyclopropyl group is essential.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.
-
Storage: Store in a cool, dry place. The free base absorbs CO₂ from air (carbamate formation); store under inert gas. The HCl salt is hygroscopic.
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes. Consult a physician.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
References
-
ChemSrc. (2025). 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride - Physicochemical Properties and CAS Data. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved from
-
Common Organic Chemistry. (2024). Reduction of Nitriles to Amines: Standard Protocols. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 3,3-Difluoro-3-(3-fluorophenyl)propan-1-amine (Analogous Structure Data). Retrieved from
-
Chemistry Steps. (2025). Mechanism of Nitrile Reduction with LiAlH4. Retrieved from
